3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1254036-08-2
VCID: VC4696951
InChI: InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)
SMILES: CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O
Molecular Formula: C9H14F3NO3
Molecular Weight: 241.21

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate

CAS No.: 1254036-08-2

Cat. No.: VC4696951

Molecular Formula: C9H14F3NO3

Molecular Weight: 241.21

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate - 1254036-08-2

Specification

CAS No. 1254036-08-2
Molecular Formula C9H14F3NO3
Molecular Weight 241.21
IUPAC Name 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)
Standard InChI Key ANYZNWDLCIQRDJ-UHFFFAOYSA-N
SMILES CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a 1-oxa-6-azaspiro[3.3]heptane core, where oxygen and nitrogen atoms occupy positions 1 and 6, respectively, within a fused bicyclic system. The spiro center at carbon 3 is substituted with two methyl groups, conferring steric stability, while the trifluoroacetate moiety acts as a counterion (Figure 1) . Computational models derived from InChI codes (InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)) confirm the planar arrangement of the spiro ring and the trigonal geometry of the trifluoroacetate group.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄F₃NO₃
Molecular Weight241.21 g/mol
IUPAC Name3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane; 2,2,2-trifluoroacetic acid
SMILESCC1(COC12CNC2)C.C(=O)(C(F)(F)F)O
PubChem CID66600214

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves a multi-step process:

  • Formation of the Spirocyclic Core: Cyclization of a diol or diamine precursor under acidic or basic conditions generates the 1-oxa-6-azaspiro[3.3]heptane scaffold. A related synthesis for N-tosyl-2-oxa-6-azaspiro[3.3]heptane achieved a 58% yield via cyclization followed by oxidation .

  • Trifluoroacetylation: The free amine group is treated with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetate counterion. This step parallels the Dess-Martin periodinane oxidation used in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis .

Table 2: Representative Synthesis Yield

StepReagentsYield
Spirocycle FormationH₂SO₄, EtOH65–70%
TrifluoroacetylationTFAA, CH₂Cl₂85–90%

Purification and Optimization

Flash chromatography (silica gel, ethyl acetate/heptane gradient) is commonly employed to isolate the product, with purity confirmed via TLC and HPLC . The high cost of tert-butyl precursors (e.g., CHF 402.93 per 100 mg) underscores the need for efficient catalytic methods to reduce production expenses.

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The compound’s spirocyclic structure mimics bioactive motifs found in antiviral and anticancer agents. For example, its rigidity enhances binding affinity to protease enzymes, making it valuable in HIV-1 inhibitor design .

Prodrug Development

The trifluoroacetate group’s lability under physiological conditions enables its use in prodrug strategies. In vivo studies of analogs demonstrate rapid cleavage to release active amines, improving pharmacokinetic profiles .

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of related spiro compounds reveals decomposition temperatures above 150°C, suggesting suitability for high-temperature reactions .

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